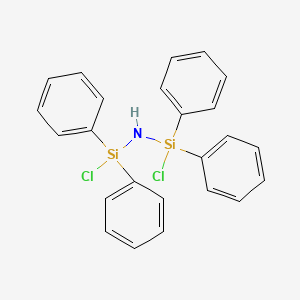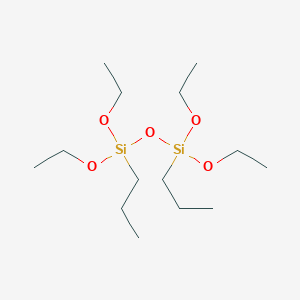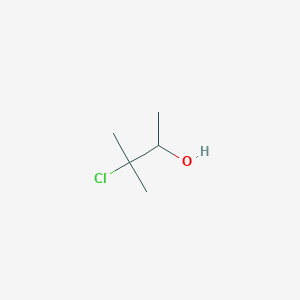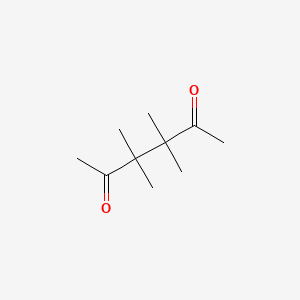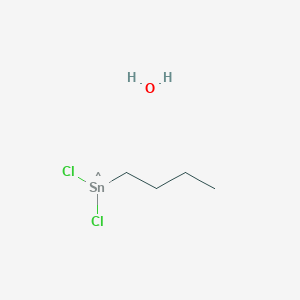
CID 73193686
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 73193686” is a chemical entity registered in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its value in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 73193686” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available or synthesized in-house.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 73193686” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Compound “CID 73193686” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of compound “CID 73193686” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. The exact mechanism can vary, but typically involves binding to receptors or enzymes, altering their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Compound A: Shares a similar structure but differs in functional groups, leading to different reactivity and applications.
Compound B: Has a similar mechanism of action but is used in different therapeutic areas.
Compound C: Exhibits similar chemical properties but is synthesized using different methods.
Uniqueness: Compound “CID 73193686” is unique due to its specific combination of chemical properties, reactivity, and potential applications. Its distinct structure allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C4H11Cl2OSn |
|---|---|
Poids moléculaire |
264.74 g/mol |
InChI |
InChI=1S/C4H9.2ClH.H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H;1H2;/q;;;;+2/p-2 |
Clé InChI |
QIUZILHQUIYCRJ-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](Cl)Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


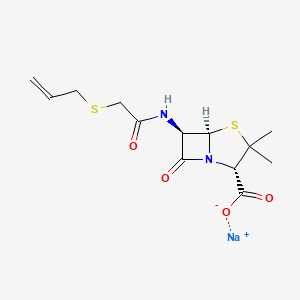

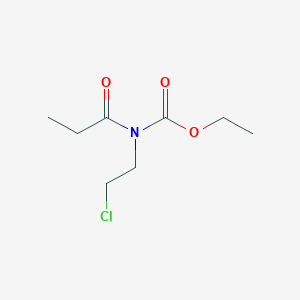
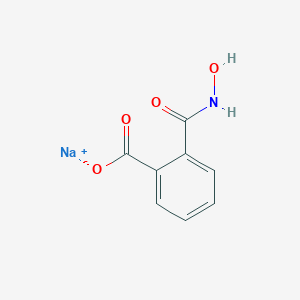
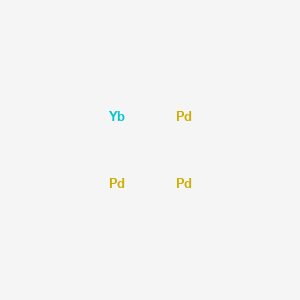
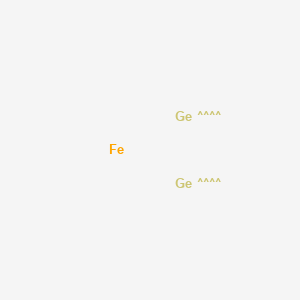
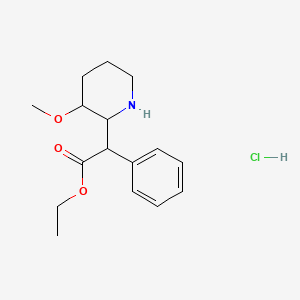

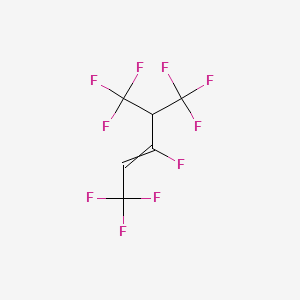
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
